Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane

Descripción general

Descripción

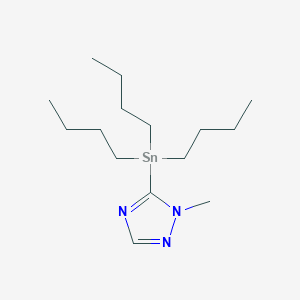

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is an organotin compound that features a triazole ring. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane typically involves the reaction of tributyltin chloride with 2-methyl-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.

Industrial Production Methods

Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.

Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.

Coupling Reactions: It can participate in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions typically produce tin oxides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane has been studied for its potential anticancer properties. Research indicates that derivatives of triazole compounds exhibit significant bioactivity against various cancer cell lines. For instance, 3-amino-1,2,4-triazole derivatives have shown promise in inhibiting tumor growth and metastasis through mechanisms that involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Farnesyltransferase Inhibition

The compound has been explored as a farnesyltransferase inhibitor. A study demonstrated that replacing the 1-methylimidazol-5-yl moiety with a 4-methyl-1,2,4-triazol-3-yl group resulted in compounds with similar structural activity profiles, suggesting that triazoles can serve as effective surrogates for imidazoles in drug design .

Antimicrobial Properties

Triazole derivatives have also been recognized for their antimicrobial activities. The incorporation of the triazole ring into various scaffolds enhances their interaction with biological targets, making them suitable candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

this compound is being investigated for its potential use in pesticide formulations. The triazole moiety is known for its efficacy in controlling fungal pathogens in crops. Research suggests that triazole-based pesticides can inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Plant Growth Regulation

Additionally, triazole compounds have been utilized as plant growth regulators. They can modulate plant growth responses by affecting hormone levels and signaling pathways, leading to improved crop yield and stress resistance .

Material Science

Synthesis of Functional Materials

The compound has applications in synthesizing functional materials through Stille coupling reactions. This method allows for the construction of complex polyheteroaryl systems bearing triazole moieties, which are valuable in developing advanced materials with specific electronic or optical properties .

Comprehensive Data Tables

Case Studies

- Anticancer Research : A study evaluated various 3-amino-1,2,4-triazole derivatives for their anticancer activity against human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

- Pesticide Efficacy : Research on triazole-based fungicides demonstrated effective control over fungal diseases in crops like wheat and barley. Field trials showed a marked reduction in disease incidence compared to untreated controls .

- Material Development : The application of this compound in synthesizing novel polyheteroaryl systems has led to materials with enhanced electronic properties suitable for organic electronics .

Mecanismo De Acción

The mechanism of action of Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The tin atom can also participate in catalytic cycles, facilitating various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

Tributylstannane: Lacks the triazole ring, making it less versatile in certain chemical reactions.

2-Methyl-1,2,4-triazole: Lacks the organotin component, limiting its applications in catalysis and materials science.

Triphenyl-(2-methyl-1,2,4-triazol-3-yl)stannane: Similar structure but with phenyl groups instead of butyl groups, which can influence its reactivity and applications.

Uniqueness

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is unique due to the combination of the triazole ring and the organotin moiety. This combination imparts a unique set of chemical properties, making it valuable in a wide range of applications from organic synthesis to materials science.

Actividad Biológica

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is a compound that combines the properties of organotin chemistry with the biological activity associated with the 1,2,4-triazole moiety. This article explores its biochemical interactions, pharmacological effects, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of tributyltin chloride with 2-methyl-1,2,4-triazole. The resulting compound features a triazole ring that is known for its diverse biological activities.

Target and Mode of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzymes, influencing their activity. Specifically, it has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism and synthesis of sterols in fungi.

Biochemical Pathways

This compound is known to interfere with ergosterol synthesis in fungi, making it a potential antifungal agent. This interaction affects cell membrane integrity and function . Additionally, it may modulate various signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives possess activity against a range of pathogens including bacteria and fungi .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition (MIC: 0.125–8 μg/mL) | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anticancer Potential

The anticancer effects of this compound have also been explored. Compounds with similar structures have shown potential in inhibiting tumor growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression .

Case Studies

Case Study 1: Antifungal Efficacy

In a laboratory study assessing the antifungal efficacy of various triazoles, this compound demonstrated significant effectiveness against resistant strains of Candida species. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antifungals like fluconazole.

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and Bel-7402). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The presence of the triazole moiety enhances its bioavailability and allows for better interaction with biological targets. Metabolic studies reveal that it undergoes biotransformation via cytochrome P450 enzymes .

Safety and Toxicology

While this compound shows promising biological activities, it is essential to consider its toxicity profile. The compound has been classified as toxic if ingested and harmful upon skin contact . Further studies are needed to fully understand its safety for therapeutic use.

Propiedades

IUPAC Name |

tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-4-2-5-6;/h3*1,3-4H2,2H3;2H,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBBXMWBVDNMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285995-12-2 | |

| Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.